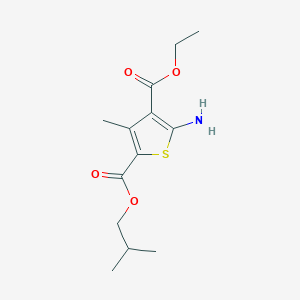
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Metal Complexes : A study by Gudasi et al. (2006) discusses the synthesis of metal complexes with a 1,2-dihydroquinazolin-4(3H)-one ligand, which includes 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives. These complexes have been analyzed for their spectral, magnetic, and thermal properties, suggesting potential applications in material science or catalysis (Gudasi et al., 2006).
Ring Conformation Study : Swamy et al. (2008) conducted a study on the ring conformation of quinazolinones, including compounds similar to 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one. This research provides insights into the molecular structure that can be crucial for pharmaceutical and chemical applications (Swamy et al., 2008).
Synthesis in Water : Yadav et al. (2020) developed an eco-friendly protocol for synthesizing novel quinolinone derivatives in water, demonstrating an environmentally friendly approach to producing these compounds, which could be beneficial in various chemical synthesis applications (Yadav et al., 2020).
Antibacterial Activity : Osarumwense (2022) investigated the synthesis and antibacterial activity of certain quinazolinone derivatives, revealing their significant antibacterial properties, which could be valuable in developing new antimicrobial agents (Osarumwense, 2022).
Corrosion Inhibition : Khan et al. (2017) studied the effect of quinazoline Schiff base compounds as corrosion inhibitors for mild steel in hydrochloric acid, showing their potential use in industrial applications to prevent metal corrosion (Khan et al., 2017).
Biological Applications : Hassanien et al. (2022) synthesized novel compounds containing lawsone, including dihydroquinolinone derivatives, for antioxidant and antitumor activities. This indicates potential applications in medicinal chemistry and cancer research (Hassanien et al., 2022).
properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-9(6-7-12(13)18)14-16-11-5-3-2-4-10(11)15(19)17-14/h2-8,14,16,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEGGNSHMGWYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(E)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-(4-methoxyphenoxy)butanoate](/img/structure/B7748205.png)
![[4-[(E)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-2-methoxyphenyl] 4-(4-methoxyphenoxy)butanoate](/img/structure/B7748208.png)
![[4-[(E)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-3-(3,4-diethoxyphenyl)prop-2-enoate](/img/structure/B7748213.png)
![(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B7748214.png)

![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B7748230.png)
![1-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-2-ol](/img/structure/B7748255.png)

![3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol](/img/structure/B7748260.png)

![4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B7748265.png)


![Isobutyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7748288.png)